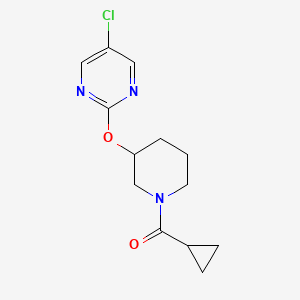

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone

Description

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2/c14-10-6-15-13(16-7-10)19-11-2-1-5-17(8-11)12(18)9-3-4-9/h6-7,9,11H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXFOGUUQJLASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of several key functional groups:

- Chloropyrimidine moiety : Imparts specificity in binding to biological targets.

- Piperidine ring : Enhances solubility and bioavailability.

- Cyclopropyl group : Contributes to the compound's stability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The chloropyrimidine component is known for binding to nucleotide-binding sites, while the piperidine enhances affinity and specificity for these targets. The cyclopropyl structure aids in maintaining the compound's stability in biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study reported that the compound interferes with cell cycle progression, leading to increased apoptosis rates in tumor cells.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It modulates key inflammatory pathways by suppressing pro-inflammatory cytokines such as TNF-α and IL-6, and inhibiting NF-κB activation. These properties suggest potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Case Studies

-

Preclinical Studies on Tumor Growth Inhibition

- A study evaluated the effects of this compound in mouse xenograft models. Results indicated a marked reduction in tumor size compared to control groups, suggesting its efficacy as a potential cancer therapeutic agent.

- Mechanistic Insights into Anti-inflammatory Activity

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Piperidine + Sulfonamide | Antibacterial |

| Compound B | Piperazine + Chloropyrimidine | CNS activity |

| Compound C | Piperidine + Cyclopropane | Anticancer, Anti-inflammatory |

This table highlights how variations in structure can influence biological activity, emphasizing the potential of our target compound for diverse therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound is compared below with three structurally related methanone derivatives from the literature:

Comparative Analysis

Substituent Effects on Bioactivity

- Chloropyrimidine vs. Aminopyrimidine: The target compound’s 5-chloropyrimidin-2-yloxy group differs from the 4-aminopyrimidine in compound w3 ().

- Oxy vs. Amino Linkers: The ether linkage (oxy) in the target compound reduces basicity compared to the amino linker in w3, likely altering solubility and membrane permeability.

Cyclopropane vs. Bulky Aromatic Groups

- The cyclopropane group in the target compound and the RCSB PDB ligand () enhances metabolic stability by resisting oxidative degradation.

Piperidine/Piperazine Scaffolds

- The target compound’s piperidine ring is less polar than the 4-methylpiperazine in w3, which may reduce off-target interactions with charged residues in enzymes or receptors .

Q & A

Q. What are the key synthetic routes for (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step routes:

- Step 1: Formation of the piperidine intermediate via nucleophilic substitution between 5-chloropyrimidin-2-ol and a halogenated piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Coupling of the piperidine intermediate with cyclopropanecarbonyl chloride using a catalyst such as Pd(OAc)₂ or CuI to facilitate C–N bond formation .

- Optimization: Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically adjusted. For purity, employ techniques like preparative HPLC or recrystallization with ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the integration of protons (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm) and carbons (e.g., carbonyl at ~170 ppm) .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 336.1) .

- HPLC-PDA: Assesses purity (>95% by area under the curve) using a C18 column and acetonitrile/water gradient .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Contradictions may arise from:

- Experimental Variables: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines like MIAME or BRENDA .

- Analytical Validation: Confirm compound stability under assay conditions via LC-MS to rule out degradation .

- Comparative Studies: Use reference compounds (e.g., staurosporine for kinase inhibition) to benchmark activity .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. Focus on the chloropyrimidine moiety’s role in hydrogen bonding .

- Molecular Dynamics (MD) Simulations: Simulate binding over 100 ns to assess stability of interactions (e.g., piperidine ring flexibility) .

- QSAR Modeling: Corrogate substituent effects (e.g., cyclopropyl vs. cyclobutyl) on activity using datasets from PubChem or ChEMBL .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .

- Metabolite Identification: Employ high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at the piperidine ring) .

Comparative Analysis Table

| Structural Feature | Impact on Activity | Example Analog | Reference |

|---|---|---|---|

| 5-Chloropyrimidine moiety | Enhances kinase inhibition via halogen bonding (e.g., CDK2, IC₅₀ = 120 nM) | JNJ-42048232 (anticancer) | |

| Cyclopropyl group | Improves metabolic stability (t₁/₂ = 4.2 h in human microsomes vs. 1.8 h for methyl) | (Cyclobutyl analog, t₁/₂ = 3.5 h) | |

| Piperidine ring substitution | Modulates solubility (logP = 2.8 vs. 3.5 for pyrrolidine analog) | (4-Methylthiazol-5-yl analog, logP=2.5) |

Methodological Notes

- Enzyme Inhibition Assays: Include positive (e.g., EDTA for metalloproteases) and negative (DMSO vehicle) controls. Use kinetic readouts (e.g., fluorescence polarization) to minimize false positives .

- Crystallography: Co-crystallize the compound with its target (e.g., MAPK1) to resolve binding modes. Optimize crystallization conditions using PEG 3350 and Tris buffer (pH 8.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.